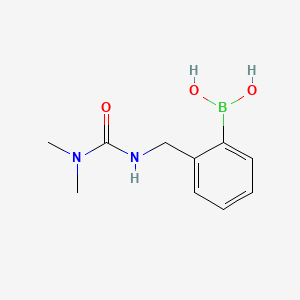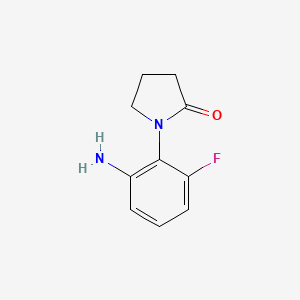
(2,4-Dichloro-5-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichloro-5-methylphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-methylphenyl)methanol typically involves the chlorination of 5-methylphenylmethanol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and chlorine concentration to avoid over-chlorination.
Another method involves the Friedel-Crafts alkylation of 2,4-dichlorotoluene with formaldehyde, followed by reduction of the resulting intermediate to yield this compound. This method requires the use of a Lewis acid catalyst such as aluminum chloride and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
(2,4-Dichloro-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2,4-Dichloro-5-methylphenyl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (2,4-Dichloro-5-methylphenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace chlorine atoms with methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: (2,4-Dichloro-5-methylphenyl)methanone.
Reduction: (2,4-Dichloro-5-methylphenyl)methane.
Substitution: (2,4-Dimethoxy-5-methylphenyl)methanol.
科学研究应用
(2,4-Dichloro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which (2,4-Dichloro-5-methylphenyl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to receptors, modulating their activity. The presence of chlorine atoms and the methyl group can influence its binding affinity and specificity, affecting the downstream signaling pathways.
相似化合物的比较
Similar Compounds
(2,4-Dichlorophenyl)methanol: Lacks the methyl group at the 5 position.
(2,4-Dichloro-5-methylphenyl)methanone: Contains a carbonyl group instead of a hydroxyl group.
(2,4-Dimethoxy-5-methylphenyl)methanol: Chlorine atoms are replaced with methoxy groups.
Uniqueness
(2,4-Dichloro-5-methylphenyl)methanol is unique due to the specific arrangement of chlorine atoms and the methyl group on the phenyl ring. This structural configuration imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
属性
IUPAC Name |
(2,4-dichloro-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSNOQDDGVHAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,2-difluoroethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747934.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747940.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11747942.png)

![[4-(Dimethylamino)-2-methoxyphenyl]methanol](/img/structure/B11747956.png)
![n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine](/img/structure/B11747964.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747975.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747998.png)

![(3R)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B11748022.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11748029.png)

